molecular formula C24H18BrN B8199916 N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B8199916
M. Wt: 400.3 g/mol
InChI Key: WEEIYQUSRPDUDD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a biphenyl structure through an amine linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various physiological processes, making the compound useful in the treatment of certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine stands out due to its unique biphenyl structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-phenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-10-7-13-24(18-21)26(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEIYQUSRPDUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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